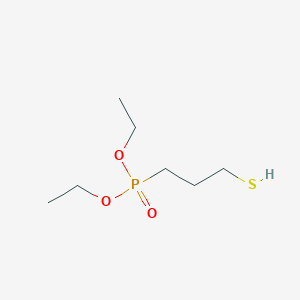![molecular formula C24H24 B6289273 9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE CAS No. 138194-05-5](/img/structure/B6289273.png)
9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with a cyclohexyl group that is further bonded to a cyclopentadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the cyclopentadienyl ring. This intermediate is then subjected to further reactions to introduce the cyclohexyl group and finally, the fluorene moiety is attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene has several scientific research applications:
Materials Science: Used in the synthesis of novel polymers and dendrimers due to its unique structural properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The cyclopentadienyl moiety can participate in π-π interactions, while the fluorene core provides rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, making it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the cyclohexyl group.
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: Contains an acetate group instead of the fluorene moiety.
Uniqueness
9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene is unique due to its combination of a fluorene core with a cyclopentadienyl and cyclohexyl group. This unique structure imparts specific electronic and steric properties, making it valuable in the synthesis of advanced materials and in various chemical reactions.
Properties
IUPAC Name |
9-(1-cyclopenta-2,4-dien-1-ylcyclohexyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-8-16-24(17-9-1,18-10-2-3-11-18)23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h2-7,10-15,18,23H,1,8-9,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXTUHXITFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2C=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579043 |
Source


|
| Record name | 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138194-05-5 |
Source


|
| Record name | 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
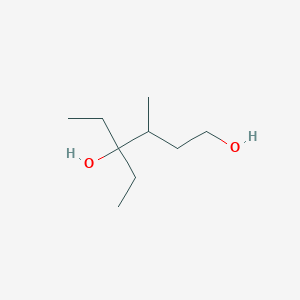
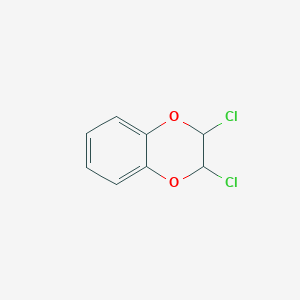
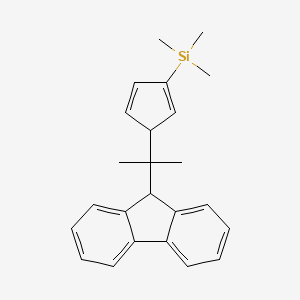
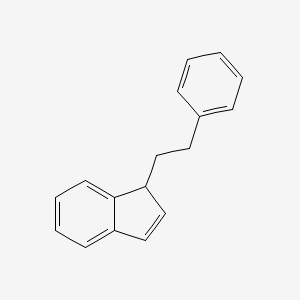
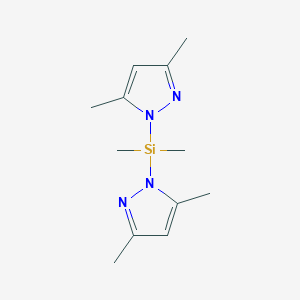
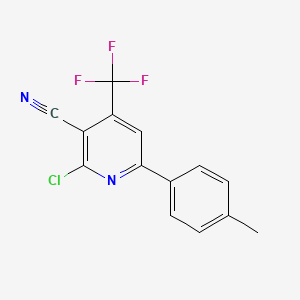
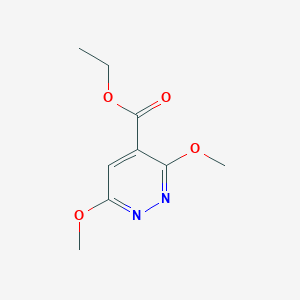
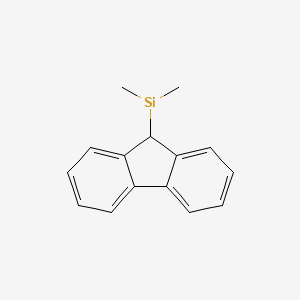
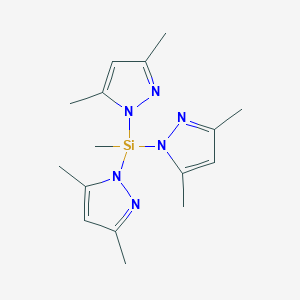
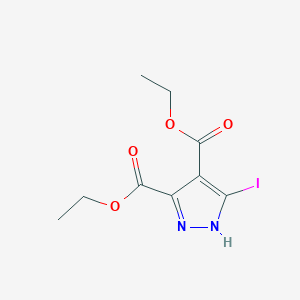
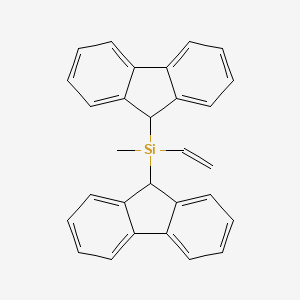
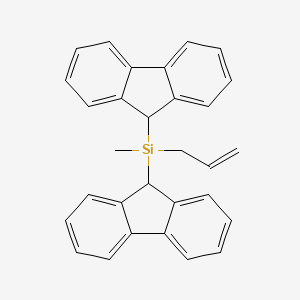
![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)
